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Compound of Interest

Compound Name: 1-Naphthylurea

CAS No.: 6950-84-1

Cat. No.: B1617690 Get Quote

From Plant Cytokinin Signaling to Kinase Inhibitor Scaffolds

Executive Summary
1-Naphthylurea (1-NU) represents a pivotal structural class in chemical biology. Historically

significant as one of the first synthetic non-purine compounds to exhibit cytokinin activity in

plants, it demonstrated that the adenine ring—previously thought essential for cell division

signaling—could be replaced by a urea bridge linked to an aromatic system.

For modern drug development professionals, 1-NU serves as a foundational scaffold. Its

structural motifs (naphthalene ring + urea linker) are conserved in contemporary "diarylurea"

kinase inhibitors used in oncology (e.g., Sorafenib). This guide analyzes its primary biological

activity in plant systems and its translational relevance in mammalian pharmacology.

Part 1: Chemical Identity & Physicochemical
Properties
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Property Specification

IUPAC Name 1-Naphthalenylurea

CAS Number 6971-51-3

Molecular Formula C₁₁H₁₀N₂O

Molecular Weight 186.21 g/mol

Solubility
Soluble in DMSO, Ethanol; Poorly soluble in

water

Structural Class Aromatic Urea; Synthetic Cytokinin

Structural Significance: The molecule consists of a lipophilic naphthalene ring linked to a polar

urea group. In Structure-Activity Relationship (SAR) studies, the naphthalene ring mimics the

-substituent of adenine-type cytokinins (like Kinetin), engaging the hydrophobic pocket of the
receptor, while the urea moiety facilitates hydrogen bonding similar to the N3/N9 positions of
the purine ring.

Part 2: Plant Physiology & Agrochemical
Mechanism[1]
Mechanism of Action: The Phosphorelay System
1-Naphthylurea acts as an agonist for the Arabidopsis Histidine Kinase (AHK) receptors,

specifically CRE1/AHK4. Unlike natural cytokinins (Zeatin), 1-NU is a synthetic mimic.

Receptor Binding: 1-NU binds to the CHASE domain of the AHK4 receptor located on the ER

membrane (and plasma membrane).

Signal Transduction: Binding induces autophosphorylation of a conserved histidine residue.

The phosphate is transferred to an aspartate on the receiver domain, then to Histidine

Phosphotransfer proteins (AHPs), which translocate to the nucleus.

Gene Activation: AHPs phosphorylate Type-B Response Regulators (ARRs), which act as

transcription factors to upregulate cytokinin-responsive genes (e.g., Cyclin D3) driving cell

division (callus formation).
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Potency & SAR Context
While 1-NU is active, it is significantly less potent than later-generation phenylurea cytokinins

like Thidiazuron (TDZ) or Forchlorfenuron (CPPU).

Compound Class
Relative Potency
(Tobacco
Bioassay)

Notes

Zeatin Purine (Natural) High (+++++)
Native hormone

standard.

Thidiazuron (TDZ) Phenylurea Very High (+++++)

Highly potent; inhibits

cytokinin oxidase

(CKX).

Kinetin Purine (Synthetic) Moderate (+++)
Standard tissue

culture reagent.

1-Naphthylurea Naphthylurea Weak/Moderate (+)
Prototype urea

cytokinin.

Why is it weaker? The naphthalene ring is bulky. Optimization of the aromatic ring (e.g., adding

electron-withdrawing groups like Cl- in CPPU) significantly enhances receptor affinity. 1-NU

lacks these stabilizing substituents.

Part 3: Mammalian Pharmacology & Translational
Potential
Critical Distinction: Researchers must distinguish 1-Naphthylurea from 1-Naphthyl-PP1 (1NM-

PP1). The latter is a specific kinase inhibitor used to study "analog-sensitive" kinases. 1-
Naphthylurea is the simpler urea core.

The Urea Scaffold in Drug Discovery
The biological activity of 1-NU in plants (kinase receptor activation) translates conceptually to

mammalian kinase inhibition. The diarylurea motif is a privileged structure in medicinal

chemistry.
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Kinase Inhibition: The urea group acts as a "hinge binder" in the ATP-binding pocket of

protein kinases (e.g., VEGFR, PDGFR, RAF).

Anticancer Activity: Naphthalene-substituted ureas have shown cytotoxicity against breast

(MCF-7) and colon (HCT116) cancer lines by inducing apoptosis and disrupting tubulin

polymerization.

Toxicology Profile
Mammalian Toxicity: 1-Naphthylurea has a favorable safety profile compared to its thiourea

counterparts (e.g., ANTU, a rodenticide). The replacement of Sulfur (thiourea) with Oxygen

(urea) drastically reduces acute toxicity.

Metabolism: Likely metabolized via hydroxylation of the naphthalene ring, followed by

glucuronidation.

Part 4: Experimental Protocols
Protocol A: Tobacco Callus Bioassay for Cytokinin
Activity
Objective: Quantify the cell-division promoting activity of 1-Naphthylurea compared to Kinetin.

Reagents:

Basal Medium: Murashige & Skoog (MS) with 3% Sucrose, 0.8% Agar.

Auxin Source: IAA (Indole-3-acetic acid) at 2.0 mg/L (Constant).

Test Compound: 1-Naphthylurea (0.1, 1.0, 10.0, 50.0 µM).

Control: Kinetin (same concentrations).

Workflow:

Explants: Excise pith tissue (5x5 mm) from sterile Nicotiana tabacum stems.

Media Prep: Autoclave MS media. Add filter-sterilized 1-NU and IAA after cooling to 55°C.
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Inoculation: Place 3 explants per petri dish. Seal with Parafilm.

Incubation: Incubate at 25°C in dark for 21-28 days.

Data Collection: Weigh fresh callus mass.

Self-Validating Step: The "Auxin Only" control must show no growth (rooting only). The

"Kinetin" positive control must show massive callus proliferation.

Protocol B: Visualization of Signaling Pathways
The following Graphviz diagram illustrates the specific pathway activated by 1-Naphthylurea in

the plant cell.
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Fig 1. 1-Naphthylurea Mechanism of Action: His-Asp Phosphorelay
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Caption: The diagram traces the activation of the AHK4 receptor by 1-Naphthylurea, leading to

the nuclear phosphorelay that drives callus formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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